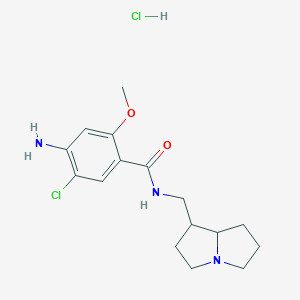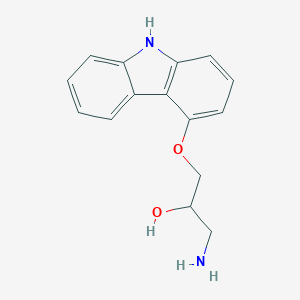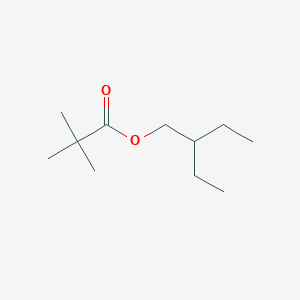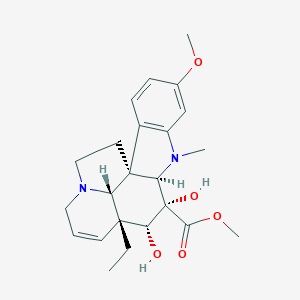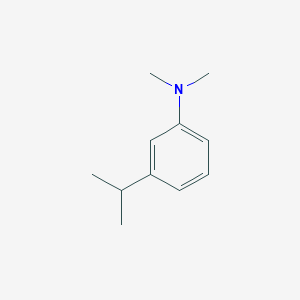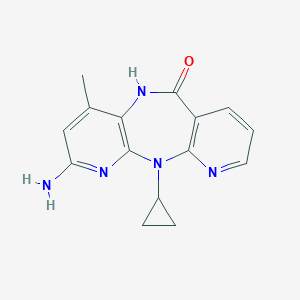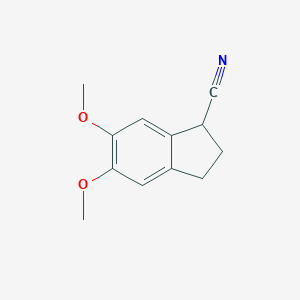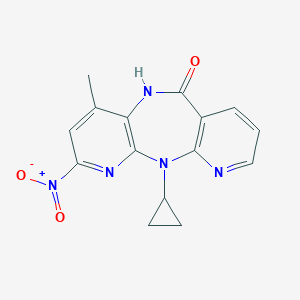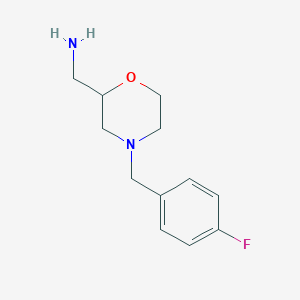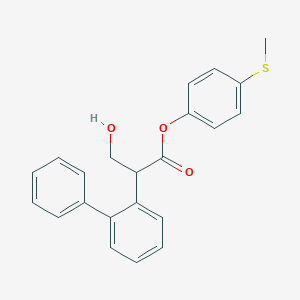
4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as TACN, and it has been synthesized using various methods.
作用機序
The mechanism of action of TACN involves its ability to scavenge free radicals and inhibit the activity of enzymes involved in the inflammatory response. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. TACN has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
TACN has been shown to have significant biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation, which are associated with various diseases. TACN has also been shown to exhibit neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of enzymes involved in neuroinflammation.
実験室実験の利点と制限
TACN has several advantages for lab experiments, including its stability and solubility in various solvents. The compound can be easily synthesized and purified, which makes it an ideal candidate for in vitro and in vivo studies. However, TACN has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
将来の方向性
There are several future directions for the study of TACN. One potential area of research is the development of TACN-based drugs for the treatment of various diseases. Another area of research is the investigation of the compound's mechanism of action and its interactions with other molecules. Additionally, the development of TACN analogs with improved bioavailability and therapeutic properties is an area of interest for future research.
Conclusion:
In conclusion, 4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid, also known as TACN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer activities. TACN has several advantages for lab experiments, including its stability and solubility in various solvents. However, the compound also has some limitations, including its potential toxicity at high concentrations and limited bioavailability in vivo. There are several future directions for the study of TACN, including the development of TACN-based drugs and the investigation of the compound's mechanism of action and interactions with other molecules.
合成法
The synthesis of TACN involves the reaction between 4-thioanisole and 2-biphenylcarboxaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, which results in the formation of TACN. The purity of the synthesized compound can be enhanced through recrystallization or column chromatography.
科学的研究の応用
TACN has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. TACN has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The compound has been tested in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
特性
CAS番号 |
141857-29-6 |
|---|---|
製品名 |
4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid |
分子式 |
C23H22O3S |
分子量 |
364.5 g/mol |
IUPAC名 |
(4-methylsulfanylphenyl) 3-hydroxy-2-(2-phenylphenyl)propanoate |
InChI |
InChI=1S/C22H20O3S/c1-26-18-13-11-17(12-14-18)25-22(24)21(15-23)20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14,21,23H,15H2,1H3 |
InChIキー |
WVOUEQGJZMBZIF-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)OC(=O)C(CO)C2=CC=CC=C2C3=CC=CC=C3 |
正規SMILES |
CSC1=CC=C(C=C1)OC(=O)C(CO)C2=CC=CC=C2C3=CC=CC=C3 |
同義語 |
4-TABHP 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,R*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,S*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:S2:R*,R*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:S2:R*,S*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (2:R*,S*3:(+-))-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



